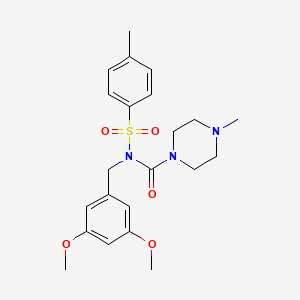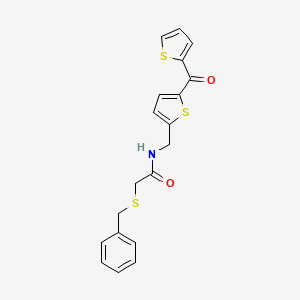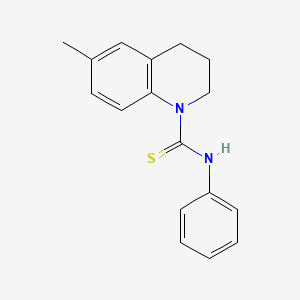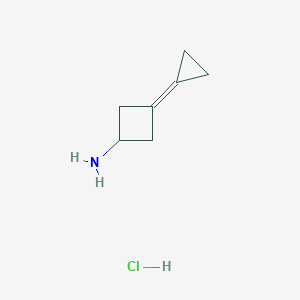![molecular formula C21H23N3O B2992677 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 514185-13-8](/img/structure/B2992677.png)
5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has shown promise in several scientific research areas due to its unique chemical structure and properties.
科学的研究の応用
Biology: It has been investigated for its potential as a biological probe for studying cellular processes and interactions.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
作用機序
Target of Action
The primary target of 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol is carbon steel . This compound has been synthesized and examined as a corrosion inhibitor of carbon steel in a 1 M HCl medium .
Mode of Action
This compound interacts with its target by physisorption on the steel surface . The compound functions as a mixed type with a predominance cathodic effect to an optimal concentration 10 –3 M at 298 K . The inhibition efficiency was found to increase with increasing inhibitor concentration and to decrease with increasing temperature .
Biochemical Pathways
The compound affects the corrosion process of carbon steel. It forms a protective film on the carbon steel surface, which inhibits the corrosion process . The compound’s action on the corrosion process is significant during the adsorption process of inhibitors on metal surfaces .
Pharmacokinetics
The compound’s efficiency increases with concentration, indicating a dose-dependent effect .
Result of Action
The result of the compound’s action is the formation of a protective film on the carbon steel surface . This film inhibits the corrosion process, thereby protecting the carbon steel . The compound has shown an efficiency that reaches 96% at an optimal concentration .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and concentration . The inhibition efficiency of the compound was found to decrease with increasing temperature . This suggests that the compound may be less effective in high-temperature environments .
将来の方向性
The compound has shown potential as a corrosion inhibitor . Future research could explore its effectiveness in other mediums and temperatures, and its potential applications in other fields. Additionally, further studies could investigate its potential biological activities, given that similar quinoline derivatives have shown a range of biological activities .
生化学分析
Biochemical Properties
It has been synthesized and examined as a corrosion inhibitor of carbon steel in a 1 M HCl medium . The compound’s inhibition efficiency was found to increase with increasing inhibitor concentration and decrease with increasing temperature .
Molecular Mechanism
It is known that the compound functions as a mixed type with a predominance cathodic effect to an optimal concentration 10 –3 M at 298 K with an efficiency that reaches 96%
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-benzylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained with high yield and purity. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group in 8-hydroxyquinoline by the piperazine moiety, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
化学反応の分析
Types of Reactions
5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol: This compound is similar in structure but has a phenyl group instead of a benzyl group attached to the piperazine moiety.
8-Hydroxyquinoline: The parent compound of 5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol, which lacks the piperazine moiety.
Uniqueness
This compound is unique due to the presence of both the benzylpiperazine and quinoline moieties in its structure. This combination imparts distinct chemical and biological properties to the compound, making it a valuable tool for various research applications. Its ability to act as a corrosion inhibitor and potential therapeutic agent further highlights its versatility and importance in scientific research .
特性
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-20-9-8-18(19-7-4-10-22-21(19)20)16-24-13-11-23(12-14-24)15-17-5-2-1-3-6-17/h1-10,25H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSFNSYWZHJDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C4C=CC=NC4=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(5-methylfuran-2-yl)methyl]-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2992594.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2992600.png)
![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)


![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2992606.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2992609.png)


![N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B2992616.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2992617.png)
